2,4-difluoro-1,3-bis(4-methylpiperidin-1-yl)-12H-benzimidazo[2,1-b][1,3]benzothiazin-12-one
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Overview
Description
2,4-difluoro-1,3-bis(4-methylpiperidino)-12H-[1,3]benzimidazo[2,1-b][1,3]benzothiazin-12-one is a complex organic compound that belongs to the class of benzimidazobenzothiazine derivatives This compound is characterized by its unique structure, which includes multiple heterocyclic rings and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoro-1,3-bis(4-methylpiperidino)-12H-[1,3]benzimidazo[2,1-b][1,3]benzothiazin-12-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzimidazole and benzothiazine cores, followed by the introduction of the piperidine and fluorine substituents. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,4-difluoro-1,3-bis(4-methylpiperidino)-12H-[1,3]benzimidazo[2,1-b][1,3]benzothiazin-12-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
2,4-difluoro-1,3-bis(4-methylpiperidino)-12H-[1,3]benzimidazo[2,1-b][1,3]benzothiazin-12-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its fluorinated structure imparts desirable properties such as thermal stability and hydrophobicity, making it useful in the development of advanced materials.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Industrial Applications: It can be utilized in the synthesis of specialty chemicals and as a precursor for more complex molecules.
Mechanism of Action
The mechanism of action of 2,4-difluoro-1,3-bis(4-methylpiperidino)-12H-[1,3]benzimidazo[2,1-b][1,3]benzothiazin-12-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 2,4-difluoro-1,3-bis(4-methylpiperidino)-12H-[1,3]benzimidazo[2,1-b][1,3]benzothiazin-12-one
- 2,4-difluoro-1,3-bis(4-methylpiperidino)-12H-[1,3]benzimidazo[2,1-b][1,3]benzothiazin-12-one
Uniqueness
Compared to similar compounds, 2,4-difluoro-1,3-bis(4-methylpiperidino)-12H-[1,3]benzimidazo[2,1-b][1,3]benzothiazin-12-one stands out due to its specific substitution pattern and the presence of fluorine atoms. These features contribute to its unique chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C26H28F2N4OS |
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Molecular Weight |
482.6 g/mol |
IUPAC Name |
2,4-difluoro-1,3-bis(4-methylpiperidin-1-yl)benzimidazolo[2,1-b][1,3]benzothiazin-12-one |
InChI |
InChI=1S/C26H28F2N4OS/c1-15-7-11-30(12-8-15)22-19-24(21(28)23(20(22)27)31-13-9-16(2)10-14-31)34-26-29-17-5-3-4-6-18(17)32(26)25(19)33/h3-6,15-16H,7-14H2,1-2H3 |
InChI Key |
IGLNUWWHXVSTMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=C3C(=C(C(=C2F)N4CCC(CC4)C)F)SC5=NC6=CC=CC=C6N5C3=O |
Origin of Product |
United States |
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